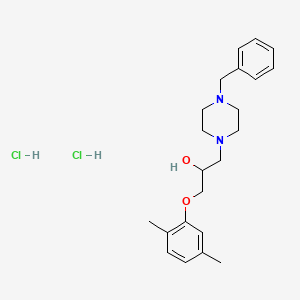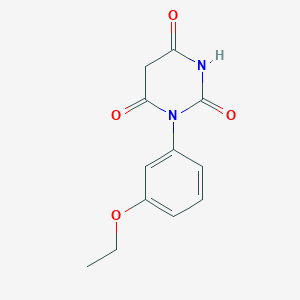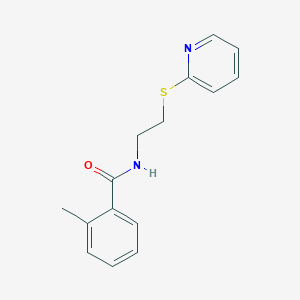![molecular formula C15H14BrClO3 B4948566 2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aryl halides. This compound features a benzene ring substituted with bromine, chlorine, and a complex ether group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsSpecific conditions such as the use of N-bromosuccinimide (NBS) for bromination and triphenylphosphine dibromide for chlorination are often employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be used to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the ether group or the aromatic ring.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-2-chlorobenzene
- 1-bromo-3-chlorobenzene
- 1-bromo-4-chlorobenzene
Uniqueness
2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to the presence of the methoxyphenoxyethoxy group, which imparts distinct chemical properties and reactivity compared to simpler aryl halides. This makes it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-12-3-5-13(6-4-12)19-8-9-20-15-7-2-11(17)10-14(15)16/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSAVKWRQWXAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)

![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![(2Z)-5-methyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B4948505.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B4948519.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)
![(3Z)-5-bromo-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4948539.png)


![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)



